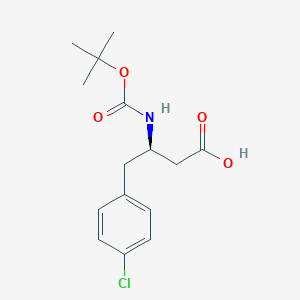

(R)-3-((tert-butoxycarbonyl)amino)-4-(4-chlorophenyl)butanoic acid

Descripción general

Descripción

®-3-((tert-butoxycarbonyl)amino)-4-(4-chlorophenyl)butanoic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amino group and a chlorophenyl group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((tert-butoxycarbonyl)amino)-4-(4-chlorophenyl)butanoic acid typically involves the following steps:

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

Formation of the Butanoic Acid Backbone: The protected amino acid is then coupled with a chlorophenyl derivative using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of ®-3-((tert-butoxycarbonyl)amino)-4-(4-chlorophenyl)butanoic acid may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

®-3-((tert-butoxycarbonyl)amino)-4-(4-chlorophenyl)butanoic acid undergoes various chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA).

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the functional groups present.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for Boc deprotection.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.

Major Products

Deprotection: The major product is the free amine.

Substitution: Products vary depending on the nucleophile used.

Oxidation and Reduction: Products depend on the specific functional groups being oxidized or reduced.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antitumor Activity:

Recent studies have indicated that (R)-3-((tert-butoxycarbonyl)amino)-4-(4-chlorophenyl)butanoic acid exhibits potential antitumor properties. Its structure allows for modifications that enhance its efficacy against various cancer cell lines. For instance, derivatives of this compound have shown selective cytotoxicity towards breast and colon cancer cells, making it a candidate for further development as an anticancer agent .

Enzyme Inhibition:

This compound has been investigated for its role as an inhibitor of specific enzymes involved in drug metabolism. Notably, it has been identified as a CYP2C19 inhibitor, which has implications for drug-drug interactions and personalized medicine approaches in pharmacotherapy .

Organic Synthesis

Building Block in Synthesis:

this compound serves as a versatile building block in organic synthesis. It is employed in the preparation of peptide derivatives and other complex organic molecules due to its functional groups that allow for further chemical modifications .

Case Study: Synthesis of Peptide Derivatives

A notable application involves the synthesis of a specific peptide derivative using this compound as a precursor. The reaction conditions included the use of benzotriazol-1-ol and triethylamine in dichloromethane, yielding a high purity product with a 99.5% yield. This illustrates its utility in producing compounds with potential biological activity .

Pharmaceutical Formulations

Formulation Development:

The compound's stability and solubility profiles make it suitable for pharmaceutical formulations. It can be incorporated into drug delivery systems aimed at improving bioavailability and therapeutic efficacy of poorly soluble drugs .

Table: Comparison of Solubility Profiles

| Compound | Solubility (mg/ml) | Log P (octanol-water partition coefficient) |

|---|---|---|

| This compound | 0.0145 | 2.67 |

| Derivative A | 0.0208 | 2.89 |

| Derivative B | 0.122 | 3.08 |

Mecanismo De Acción

The mechanism of action of ®-3-((tert-butoxycarbonyl)amino)-4-(4-chlorophenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric protection, allowing selective reactions at other functional sites. The chlorophenyl group can engage in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

(S)-3-((tert-butoxycarbonyl)amino)-4-(4-chlorophenyl)butanoic acid: The enantiomer of the compound, differing in its chiral configuration.

®-3-((tert-butoxycarbonyl)amino)-4-phenylbutanoic acid: Lacks the chlorine atom on the phenyl ring.

®-3-amino-4-(4-chlorophenyl)butanoic acid: The unprotected version of the compound.

Uniqueness

®-3-((tert-butoxycarbonyl)amino)-4-(4-chlorophenyl)butanoic acid is unique due to its combination of a Boc-protected amino group and a chlorophenyl group, which provides distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of various bioactive molecules and pharmaceuticals.

Actividad Biológica

(R)-3-((tert-butoxycarbonyl)amino)-4-(4-chlorophenyl)butanoic acid, commonly referred to as Boc-(R)-3-amino-4-(4-chlorophenyl)butyric acid, is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Formula : C₁₅H₂₀ClNO₄

- Molecular Weight : 313.78 g/mol

- CAS Number : 218608-96-9

Structural Characteristics

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups. The presence of a chlorophenyl group enhances its lipophilicity and may influence its biological interactions.

The biological activity of this compound can be attributed to its structural components that interact with various biological targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can be leveraged for therapeutic effects.

- Receptor Modulation : It may act on certain receptors, influencing cellular signaling pathways critical for various physiological responses.

Pharmacological Properties

- Absorption : High gastrointestinal absorption has been reported, suggesting good bioavailability upon oral administration .

- Metabolism : The compound undergoes metabolic transformations that can affect its efficacy and safety profile. Understanding its metabolic pathways is crucial for predicting drug interactions and therapeutic outcomes .

Case Studies and Research Findings

-

Antimicrobial Activity :

A study investigated the antimicrobial properties of similar compounds, revealing that modifications in the amino acid structure could enhance activity against Mycobacterium tuberculosis. Although specific data on this compound is limited, it suggests potential applications in antibiotic development . -

Anticancer Properties :

Research has indicated that compounds with similar structural motifs exhibit cytotoxic effects on cancer cells by targeting thymidylate synthase (TS), an enzyme overexpressed in many tumors. This mechanism suggests that this compound could be further explored for anticancer applications . -

Quantitative Structure-Activity Relationship (QSAR) :

QSAR models have been developed for related compounds to predict their biological activities based on structural features. These models provide insights into how variations in chemical structure can influence pharmacological effects, paving the way for rational drug design involving this compound .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

(3R)-4-(4-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(20)17-12(9-13(18)19)8-10-4-6-11(16)7-5-10/h4-7,12H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHNLLTGZBXJRGH-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Cl)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)Cl)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201147790 | |

| Record name | (βR)-4-Chloro-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201147790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218608-96-9 | |

| Record name | (βR)-4-Chloro-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=218608-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βR)-4-Chloro-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201147790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.